molecular formula C10H6Cl2N2O2S2 B2383310 2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide CAS No. 638138-43-9

2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

Cat. No. B2383310
M. Wt: 321.19
InChI Key: OSCMAJDKIUTKML-UHFFFAOYSA-N
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Description

“2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide” is a chemical compound that plays an important role in modern organic and medicinal chemistry . It is synthesized by the reaction of substituted benzohydrazides with 2,2′- (carbonothioyldisulfanediyl)diacetic acid .


Synthesis Analysis

The synthesis of this compound is achieved through two main methods . The first method is based on the acylation of 3-aminorhodanine with acid chlorides . The second method involves cyclization of acid hydrazides with 2,2′- (carbonothioyldisulfanediyl)diacetic acid . Water was found to be the optimal reaction medium .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H9Cl2N3O2S . More detailed structural information can be obtained from NMR spectroscopy and other analytical techniques .


Chemical Reactions Analysis

The compound is synthesized by the reaction of substituted benzohydrazides with 2,2′- (carbonothioyldisulfanediyl)diacetic acid . The reaction conforms to the green chemistry principles, and the yields are nearly quantitative .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 124–126°C . More detailed properties can be obtained from various physicochemical property databases .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide . This compound belongs to the thiazole family, which has diverse biological activities . Here are six unique applications:

  • Antimicrobial Activity

    • Methods : Synthesis of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles and subsequent screening for antifungal and antibacterial activities .
  • Antineoplastic Potential

    • Methods : Synthesis of 2,4-dichloro-N-(2,2,2-trichloro-1-(2-(phenylcarbamothioyl)-hydrazine-1-carbothioamido)ethyl)benzamide .
  • Type II Diabetes Treatment

    • Summary : Compounds with a 1,3-thiazolidin-4-one fragment are used as peroxisome proliferator-activated receptor (PPAR) antagonists in type II diabetes treatment .
  • Vitamin B1 (Thiamine) Connection

    • Results : Vital role in metabolism and neurotransmitter synthesis .

Future Directions

The compound is an important building block in the design of combinatorial libraries of rhodanine derivatives . Future research could focus on exploring its potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2S2/c11-5-1-2-6(7(12)3-5)9(16)13-14-8(15)4-18-10(14)17/h1-3H,4H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCMAJDKIUTKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

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